molecular formula C4H8OS3 B14428878 1,4,5,6-Oxatrithiocane CAS No. 81328-02-1

1,4,5,6-Oxatrithiocane

Cat. No.: B14428878
CAS No.: 81328-02-1
M. Wt: 168.3 g/mol
InChI Key: KHAWUIVMXAJAGP-UHFFFAOYSA-N
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Description

1,4,5,6-Oxatrithiocane is an eight-membered heterocyclic compound containing one oxygen and three sulfur atoms within its ring structure. The term "cane" denotes its eight-membered ring conformation, distinguishing it from smaller heterocycles like oxathianes (six-membered rings).

Properties

CAS No.

81328-02-1

Molecular Formula

C4H8OS3

Molecular Weight

168.3 g/mol

IUPAC Name

1,4,5,6-oxatrithiocane

InChI

InChI=1S/C4H8OS3/c1-3-6-8-7-4-2-5-1/h1-4H2

InChI Key

KHAWUIVMXAJAGP-UHFFFAOYSA-N

Canonical SMILES

C1CSSSCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6-Oxatrithiocane can be synthesized through various methods. One common approach involves the reaction of diols with sulfur sources under controlled conditions. For instance, the reaction of 1,2-ethanedithiol with sulfur monochloride in the presence of a base can yield this compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Oxatrithiocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,4,5,6-Oxatrithiocane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4,5,6-Oxatrithiocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in cells.

Comparison with Similar Compounds

Table 1: Structural Features of 1,4,5,6-Oxatrithiocane and Related Heterocycles

Compound Molecular Formula Heteroatoms Ring Size Key Features
This compound Not explicitly provided (inferred: C₅H₁₀OS₃) 1 O, 3 S 8-membered High sulfur content; potential ring strain
1,4-Oxathiane C₄H₈OS 1 O, 1 S 6-membered Stable liquid; used in organic synthesis
1,4,5,6-Tetrahydropyrimidine C₄H₈N₂ 2 N 6-membered Amidine functionality; forms salts via alkylation
Pyridine derivatives Varies 1 N 6-membered Aromatic; basic due to lone pair on N

Key Observations :

  • Ring Size : this compound’s eight-membered ring may exhibit greater conformational flexibility or strain compared to six-membered analogs like 1,4-oxathiane.

Key Observations :

  • 1,4,5,6-Tetrahydropyrimidines : Synthesized via trimethylsilyl polyphosphate (PPSE)-mediated cyclization, a method adaptable to diverse aryl substituents .
  • 1,4-Oxathiane: Simpler synthesis due to smaller ring size and fewer heteroatoms, often involving mercaptoethanol derivatives .
  • Oxatrithiocane : Synthesis likely requires specialized conditions (e.g., templated cyclization) to overcome entropic challenges of forming an eight-membered ring with multiple heteroatoms.

Physicochemical Properties

Table 3: Physical and Chemical Properties

Property This compound (Inferred) 1,4-Oxathiane 1,4,5,6-Tetrahydropyrimidine
Molecular Weight ~178 g/mol (estimated) 104.17 g/mol 96.12 g/mol
State at Room Temp. Likely solid or viscous liquid Colorless to yellow liquid Crystalline solid
Boiling Point Not available 170–175°C Decomposes upon heating
Reactivity High (due to S–S/S–O bonds) Moderate (stable under inert conditions) Forms salts with alkyl halides

Key Observations :

  • Stability : 1,4-Oxathiane is relatively stable as a liquid, whereas oxatrithiocane’s multiple sulfur atoms may increase susceptibility to oxidation or ring-opening reactions.
  • Solubility : Sulfur-rich compounds like oxatrithiocane are likely less water-soluble compared to nitrogen-containing heterocycles (e.g., tetrahydropyrimidines).

Key Observations :

  • Toxicity : 1,4-Oxathiane’s safety data sheet highlights irritant properties, necessitating PPE during handling . Oxatrithiocane’s hazards remain speculative but may require stringent controls due to reactive sulfur centers.
  • Pharmaceutical Relevance : Tetrahydropyrimidines are more likely drug candidates due to their nitrogen-based pharmacophores, whereas oxatrithiocane’s applications may lie in materials chemistry.

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